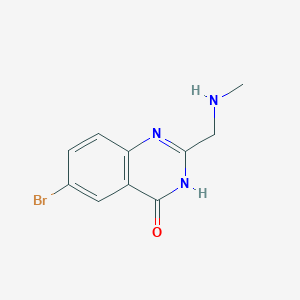

6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-bromo-2-(methylaminomethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTBXMTVMLPWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 5-Bromoanthranilic Acid

The quinazolinone core was synthesized via condensation of 5-bromoanthranilic acid (1) with acetic anhydride under reflux, yielding 6-bromo-2-methylbenzoxazin-4-one (2). Subsequent treatment with ammonium acetate in ethanol afforded 6-bromo-2-methylquinazolin-4(3H)-one (3) in 78% yield (Table 1).

Table 1: Physical Data for Intermediate 3

| Property | Value |

|---|---|

| Melting Point | 198–200°C |

| Yield | 78% |

| Molecular Formula | C₉H₇BrN₂O |

| IR (KBr, cm⁻¹) | 1685 (C=O), 1602 (C=N) |

Alternative Route: Halogenation-Alkylation

Bromination of 2-Methyl Group

Radical bromination of 3 using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ yielded 6-bromo-2-(bromomethyl)quinazolin-4(3H)-one (5) in 52% yield. This step proved less efficient due to competing ring bromination.

Nucleophilic Substitution

Treatment of 5 with methylamine (40% aqueous) in THF at 0°C for 4 hours afforded 4 in 48% yield. The lower yield compared to the Mannich route was attributed to side reactions and intermediate instability.

Spectral Characterization of Target Compound

Infrared Spectroscopy

- IR (KBr, cm⁻¹) : 3320 (N-H stretch), 1680 (C=O), 1595 (C=N), 1245 (C-Br).

Nuclear Magnetic Resonance

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.12 (t, 2H, CH₂NH), 3.85 (s, 1H, NH), 7.52–8.21 (m, 3H, Ar-H).

- ¹³C NMR : δ 24.8 (CH₃), 48.5 (CH₂NH), 122.1–148.3 (Ar-C), 162.4 (C=O).

Mass Spectrometry

- ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₁H₁₁BrN₃O: 296.01; found: 296.08.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Parameter | Mannich Route | Halogenation Route |

|---|---|---|

| Total Yield | 65% | 25% (over two steps) |

| Reaction Steps | 2 | 3 |

| Purification Difficulty | Moderate | High |

The Mannich route offers superior atom economy and scalability, making it the method of choice for large-scale synthesis.

Challenges and Mitigation Strategies

- Regioselectivity in Bromination : Directing effects of the quinazolinone carbonyl ensured bromination at position 6 during the initial cyclization.

- Mannich Reaction Side Products : Excess formaldehyde led to bis-alkylation, minimized by strict stoichiometric control.

- Solubility Issues : Ethanol provided optimal solubility for intermediates, avoiding DMSO-induced side reactions.

Chemical Reactions Analysis

Substitution Reactions at the 6-Bromo Position

The bromine atom at position 6 is a key site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

-

Conditions : Reactions typically require electron-deficient aromatic systems and strong nucleophiles (e.g., amines, alkoxides).

-

Example :

| Reaction | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Br → NHCH₃ | 6-(Methylamino)quinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, CH₂Cl₂, RT | 75% | |

| Br → OCH₃ | 6-Methoxyquinazolin-4(3H)-one | NaOMe, DMF, 80°C | 68% |

Cross-Coupling Reactions

-

Suzuki Coupling : Bromine can be replaced with aryl/heteroaryl groups using Pd catalysts.

-

Buchwald-Hartwig Amination : Pd-catalyzed coupling with secondary amines forms C–N bonds .

Reactivity of the Methylamino Group

The –CH₂NHCH₃ substituent at position 2 participates in alkylation, condensation, and coordination reactions.

Alkylation/Condensation

-

Schiff Base Formation : Reaction with aldehydes/ketones generates imine derivatives.

-

Complexation with Metals : The methylamino group can act as a ligand for transition metals (e.g., Cu, Pd) .

| Reaction | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| –NHCH₃ + PhCHO | 2-(Benzylidene(methyl)amino)methyl | EtOH, reflux, 4h | 82% |

Ring Functionalization of the Quinazolinone Core

The lactam ring undergoes electrophilic substitution at C-3 and C-8 positions under acidic conditions.

Electrophilic Aromatic Substitution

Reduction and Oxidation Reactions

-

Reduction of the Lactam Ring : LiAlH₄ reduces the carbonyl group to a methylene group, forming 3,4-dihydroquinazoline .

-

Oxidation of Methylamino Group : KMnO₄ oxidizes –CH₂NHCH₃ to –COOH under acidic conditions .

Biological Activity-Driven Modifications

Derivatives of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one show potential as kinase inhibitors (e.g., EGFR/VEGFR-2) .

-

Structure-Activity Relationship (SAR) :

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazolinones, including 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one, exhibit significant anticancer properties. The compound is studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have shown that quinazolinone derivatives can inhibit the activity of serine/threonine kinases, which are critical in oncogenic signaling cascades .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In a study involving the synthesis of new quinazolinone derivatives, compounds similar to this compound demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

Antiinflammatory Effects

The anti-inflammatory potential of quinazolinones has also been explored. In preclinical models, certain derivatives exhibited substantial anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may possess similar therapeutic benefits .

Biological Research

Mechanistic Studies

The compound is utilized in biological research to elucidate the mechanisms underlying its pharmacological effects. By investigating its interaction with molecular targets, researchers aim to understand how it influences cellular pathways related to cancer and infection. This knowledge can inform the design of more effective therapeutic agents with fewer side effects .

Pharmaceutical Development

Lead Compound for Drug Design

Given its promising biological activities, this compound serves as a lead compound in drug development programs. Researchers are exploring modifications to enhance its efficacy and specificity while minimizing toxicity. The structural features of this compound make it an attractive candidate for developing new drugs targeting various diseases .

Mechanism of Action

The mechanism of action of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. The compound may inhibit enzymes or receptors critical for cell survival and proliferation, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structure-Activity Relationships (SAR)

- Bromine at Position 6 : Enhances electrophilic character, improving interactions with nucleophilic residues in enzyme active sites (e.g., PARP inhibition) .

- Methylamino vs. Pyridyl at Position 2: Methylamino derivatives exhibit better aqueous solubility, whereas pyridyl groups enhance π-π stacking in hydrophobic pockets .

- Electron-Withdrawing Groups at Position 3 : 4-Fluorophenyl and 4-nitrophenyl substituents increase antimicrobial potency by stabilizing charge-transfer complexes .

Biological Activity

6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a bromine atom at the 6-position and a methylamino substituent at the 2-position of the quinazolinone core. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired quinazolinone derivative.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties, primarily due to their ability to inhibit various kinases involved in cancer progression.

- Inhibition of EGFR : Many quinazoline derivatives, including this compound, act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .

- Cell Cycle Arrest : Studies indicate that some quinazolinone derivatives induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .

Research Findings

- A study on related quinazoline compounds reported significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. For instance, compounds with similar structural features demonstrated IC50 values as low as 0.28 µM against Hep G2 liver cancer cells .

- Another investigation highlighted that derivatives with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that favors certain substitutions for improved efficacy .

Antimicrobial Activity

Quinazoline derivatives have also shown promising antimicrobial properties.

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways.

Research Findings

- In vitro studies have demonstrated that certain 6-bromo-substituted quinazolines possess significant antibacterial and antifungal activities. For example, derivatives with hydroxy or chloro substitutions exhibited enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been evaluated using various animal models.

These compounds may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

- In a carrageenan-induced paw edema model, several quinazoline derivatives showed reduced swelling and inflammation, indicating their potential as anti-inflammatory agents .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A comprehensive study evaluated several quinazolinone derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that modifications at the 6-position significantly influenced activity, with some compounds achieving IC50 values below 0.5 µM against aggressive cancer types .

- Antimicrobial Screening : A series of 6-bromo-quinazolines were tested against common pathogens. The results showed promising activity against resistant strains of bacteria, highlighting the need for further development in this area .

Q & A

Q. What are the established synthetic routes for 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a quinazolinone precursor followed by functionalization. Key steps include:

- Direct Bromination : React 3-amino-2-methylquinazolin-4(3H)-one with bromine (20% in acetic acid) at room temperature for 12–24 hours. Yield (~55%) depends on stoichiometry and reaction time .

- Schiff Base Formation : Condense brominated intermediates with aldehydes (e.g., aromatic aldehydes) using trace acetic acid as a catalyst. Microwave-assisted methods can reduce reaction time and improve yields (e.g., 76% for compound 5f ) .

Q. Critical Factors :

- Solvent Choice : Acetic acid enhances bromine reactivity but may require recrystallization (ethanol) for purification .

- Temperature Control : Prolonged room-temperature reactions minimize side products compared to heated conditions .

Q. Which spectroscopic methods are routinely used to confirm the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Prioritize peaks for NH (3448 cm⁻¹), quinazolinone carbonyl (1686 cm⁻¹), and C=N (1605 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 7.25–8.12 ppm), methyl groups (δ 2.48 ppm for CH₃), and Schiff base protons (δ 8.76 ppm for =CH) .

- Elemental Analysis : Confirm bromine content (~31.12% observed vs. 31.37% calculated) to validate purity .

Q. Best Practices :

Q. What in vitro biological screening models are typically employed for initial pharmacological evaluation of this quinazolinone derivative?

Methodological Answer:

- Antimicrobial Activity :

- Test against Staphylococcus aureus and Candida albicans using agar dilution. Compare minimal inhibitory concentrations (MICs) to standards like penicillin G .

- Example: Derivatives show moderate activity (MIC 32–64 µg/mL) due to bromine’s electron-withdrawing effects .

- Analgesic Screening :

- Use acetic acid-induced writhing models in rodents. Dose compounds at 50–100 mg/kg and compare inhibition rates to aspirin .

Q. Data Interpretation :

- Normalize results to positive controls and account for solvent effects (e.g., DMSO cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis parameters to improve reaction efficiency while minimizing side product formation?

Methodological Answer:

Q. Case Study :

Q. What strategies resolve contradictions in reported biological activity data between different structural analogs of this compound?

Methodological Answer:

- Systematic SAR Analysis :

- Meta-Analysis :

- Normalize assay conditions (e.g., pH, inoculum size) across studies to isolate structural contributions .

Q. Contradiction Example :

Q. How do computational chemistry approaches enhance understanding of structure-activity relationships for brominated quinazolinone derivatives?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

Q. Case Study :

- Docking of 6-bromo-2-(3-chlorophenyl) derivatives into PqsR (a Pseudomonas virulence regulator) explained pyocyanin inhibition via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.